

# A Comparative Literature Review of 5-Methyl-3-hexanol Spectra

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Methyl-3-hexanol

Cat. No.: B1620177

[Get Quote](#)

This guide provides a comparative analysis of publicly available spectral data for **5-Methyl-3-hexanol** (CAS No: 623-55-2), a secondary alcohol with the molecular formula C<sub>7</sub>H<sub>16</sub>O.<sup>[1][2][3][4][5][6]</sup> The compiled data is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this compound.

## Spectroscopic Data Summary

The following sections present a summary of reported mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for **5-Methyl-3-hexanol**. The data has been aggregated from various public databases.

### Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) data for **5-Methyl-3-hexanol** is available from the National Institute of Standards and Technology (NIST) database.<sup>[1][2]</sup> The spectrum is characterized by a base peak at m/z 59 and other significant fragments. A summary of the most abundant ions is provided below.

Table 1: Prominent Peaks in the Electron Ionization Mass Spectrum of **5-Methyl-3-hexanol**

m/z	Relative Intensity (%)
41	65
43	60
55	50
59	100
69	85
87	30
116 (M+)	Not observed/very low

Source: NIST Mass Spectrometry Data Center[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **5-Methyl-3-hexanol** are available through SpectraBase, a Wiley online library.[7][8] While detailed experimental parameters are limited, the key chemical shifts are summarized below.

Table 2:  $^1\text{H}$  NMR Chemical Shifts for **5-Methyl-3-hexanol**

Chemical Shift (ppm)	Multiplicity	Assignment (Proposed)
~0.9	m	-CH <sub>3</sub> (C1 and C6 methyls)
~1.2-1.7	m	-CH <sub>2</sub> - and -CH-
~3.5	m	-CH(OH)-

Note: Specific coupling constants and peak assignments require further analysis.

Table 3:  $^{13}\text{C}$  NMR Chemical Shifts for **5-Methyl-3-hexanol**

Chemical Shift (ppm)	Assignment (Proposed)
~10-25	-CH <sub>3</sub>
~25-45	-CH <sub>2</sub> -
~45-50	-CH-
~70-75	-CH(OH)-

Note: The assignments are proposed based on typical chemical shifts for aliphatic alcohols.

## Infrared (IR) Spectroscopy

A gas-phase Fourier-transform infrared (FTIR) spectrum for **5-Methyl-3-hexanol** is available from the NIST/EPA Gas-Phase Infrared Database.[3] The spectrum exhibits characteristic absorptions for an alcohol.

Table 4: Key Infrared Absorption Bands for **5-Methyl-3-hexanol** (Gas Phase)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3640	Weak	O-H stretch (free)
~2960	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1120	Medium	C-O stretch (secondary alcohol)

Source: NIST/EPA Gas-Phase Infrared Database[3]

## Experimental Protocols

Detailed experimental protocols for the acquisition of the reported spectra are not consistently available in the public domain. The following summarizes the available information.

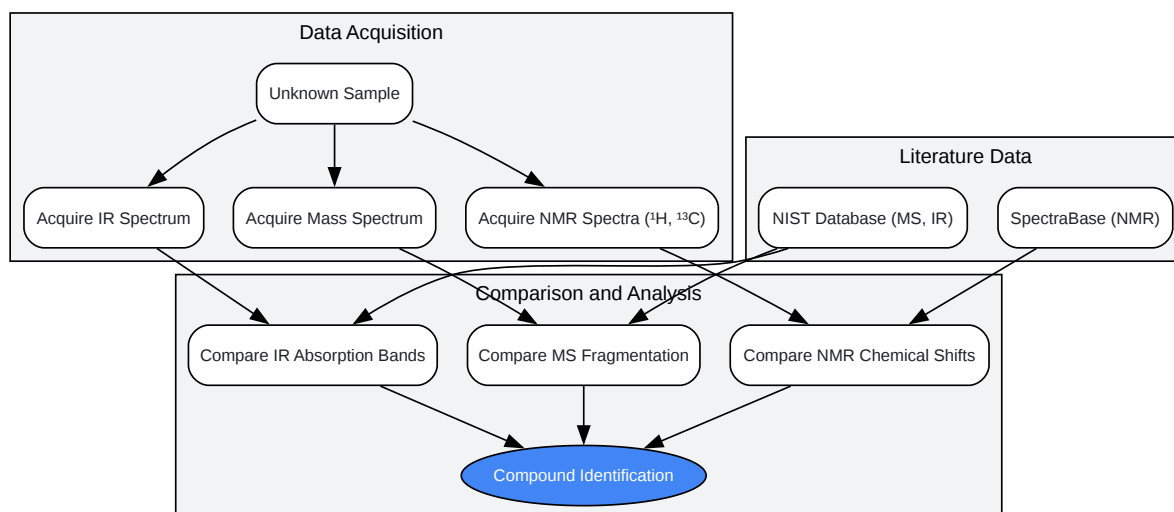
- Mass Spectrometry (EI-MS): The data was compiled by the NIST Mass Spectrometry Data Center.[1] Specifics of the instrument, ionization energy, and inlet system were not detailed in

the available records.

- **NMR Spectroscopy:** The  $^1\text{H}$  NMR spectrum was reportedly acquired on a Varian A-60 instrument.[8] The source of the sample was Aldrich Chemical Company, Inc.[8] Information regarding the solvent, concentration, and temperature was not specified. The  $^{13}\text{C}$  NMR data source is also listed as Aldrich Chemical Company, Inc.[8]
- **Infrared Spectroscopy (Gas Phase):** The spectrum was obtained using an HP-GC/MS/IRD instrument as part of the NIST/EPA Gas-Phase Infrared Database.[3] Further details on the gas chromatography conditions (e.g., column type, temperature program) and the infrared detector parameters are not provided.

## Workflow for Spectral Data Comparison

The following diagram illustrates a logical workflow for comparing experimentally obtained spectra of an unknown compound with the literature data for **5-Methyl-3-hexanol**.



[Click to download full resolution via product page](#)

Caption: Workflow for comparing experimental and literature spectra.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Hexanol, 5-methyl- [webbook.nist.gov]
- 2. 3-Hexanol, 5-methyl- [webbook.nist.gov]
- 3. 3-Hexanol, 5-methyl- [webbook.nist.gov]
- 4. (R)-5-methyl-3-hexanol [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-Hexanol, 5-methyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Hexanol, 5-methyl- | C<sub>7</sub>H<sub>16</sub>O | CID 12186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Literature Review of 5-Methyl-3-hexanol Spectra]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1620177#literature-comparison-of-reported-5-methyl-3-hexanol-spectra\]](https://www.benchchem.com/product/b1620177#literature-comparison-of-reported-5-methyl-3-hexanol-spectra)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)